molecular formula C10H13IO B1401289 1-Iodo-2-isopropyl-4-methoxybenzene CAS No. 31539-90-9

1-Iodo-2-isopropyl-4-methoxybenzene

Cat. No.: B1401289
CAS No.: 31539-90-9
M. Wt: 276.11 g/mol
InChI Key: CNFNTEUMUHIRHH-UHFFFAOYSA-N
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Description

1-Iodo-2-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isopropyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isopropyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-isopropyl-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the benzene ring at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process. This could include the initial formation of the 2-isopropyl-4-methoxybenzene intermediate, followed by iodination. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-isopropyl-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the methoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Ketones or carboxylic acids derived from the isopropyl group.

    Reduction: Deiodinated products or reduced methoxy derivatives.

Scientific Research Applications

1-Iodo-2-isopropyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-isopropyl-4-methoxybenzene involves its reactivity as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the introduction of other substituents to the benzene ring. The compound’s interactions with molecular targets and pathways depend on the nature of the substituents introduced and the specific reactions it undergoes.

Comparison with Similar Compounds

    1-Iodo-4-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.

    2-Iodo-4-methoxybenzene: Similar structure but with different substitution pattern.

    1-Iodo-2-isopropylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness: 1-Iodo-2-isopropyl-4-methoxybenzene is unique due to the combination of the iodine, isopropyl, and methoxy groups on the benzene ring

Properties

IUPAC Name

1-iodo-4-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNTEUMUHIRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743445
Record name 1-Iodo-4-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31539-90-9
Record name 1-Iodo-4-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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